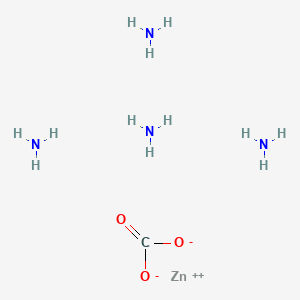
zinc;azane;carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;azane;carbonate is a coordination compound with the chemical formula CH12N4O3Zn. It is also known as tetraamminezinc(2+) carbonate. This compound is characterized by the presence of a zinc ion coordinated to four ammonia molecules and one carbonate ion. It is a specialty chemical used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;azane;carbonate typically involves the reaction of zinc salts with ammonia and carbonate sources. One common method is to dissolve zinc sulfate or zinc chloride in water, followed by the addition of ammonia to form the tetraamminezinc(2+) complex. The carbonate ion is then introduced by adding a carbonate salt, such as sodium carbonate or ammonium carbonate, to the solution. The reaction is usually carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and carbonate sources to a zinc salt solution, with careful control of reaction conditions to ensure high yield and purity. The product is then isolated by filtration, washed, and dried.
Analyse Chemischer Reaktionen
Types of Reactions
zinc;azane;carbonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The zinc ion in the compound can participate in redox reactions, where it can be reduced to metallic zinc or oxidized to higher oxidation states.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or other amines, through ligand exchange reactions.
Decomposition Reactions: The compound can decompose upon heating, releasing ammonia and carbon dioxide and forming zinc oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or water under mild conditions.
Decomposition: Heating the compound in an inert atmosphere or under vacuum can induce decomposition.
Major Products Formed
Oxidation-Reduction: Metallic zinc or zinc oxides.
Substitution: New coordination compounds with different ligands.
Decomposition: Zinc oxide, ammonia, and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
zinc;azane;carbonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of zinc;azane;carbonate involves the interaction of the zinc ion with various molecular targets. In biological systems, zinc ions can bind to proteins and enzymes, influencing their structure and function. The ammonia ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc(2+), tetraammine-, (T-4)-, sulfate (11): Similar coordination structure but with a sulfate ion instead of a carbonate ion.
Zinc(2+), tetraammine-, (T-4)-, chloride (11): Contains chloride ions instead of carbonate ions.
Zinc(2+), tetraammine-, (T-4)-, nitrate (11): Contains nitrate ions instead of carbonate ions.
Uniqueness
zinc;azane;carbonate is unique due to the presence of the carbonate ion, which imparts specific properties such as solubility and reactivity. The carbonate ion can participate in additional reactions, such as forming carbonates with other metal ions, which is not possible with sulfate, chloride, or nitrate analogs.
Eigenschaften
CAS-Nummer |
38714-47-5 |
|---|---|
Molekularformel |
CH12N4O3Zn |
Molekulargewicht |
193.5 g/mol |
IUPAC-Name |
zinc;azane;carbonate |
InChI |
InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |
InChI-Schlüssel |
WBRIIVSCBYNWJT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
Kanonische SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
Key on ui other cas no. |
38714-47-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















